2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide
Description
The compound "2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide" is a structurally complex molecule characterized by two dicyclohexylamino groups, a central benzenesulfonyl linker, and an acetamide backbone. Its synthesis likely involves multi-step coupling reactions, similar to those described for related acetamide derivatives in and , such as the use of isocyanates or activated esters for amide bond formation .
Properties
IUPAC Name |
2-(dicyclohexylamino)-N-[4-[4-[[2-(dicyclohexylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58N4O4S/c45-39(29-43(33-13-5-1-6-14-33)34-15-7-2-8-16-34)41-31-21-25-37(26-22-31)49(47,48)38-27-23-32(24-28-38)42-40(46)30-44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h21-28,33-36H,1-20,29-30H2,(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYJJPSTWWRURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CN(C4CCCCC4)C5CCCCC5)C6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284445 | |
| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2907-88-2 | |
| Record name | NSC37249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n'-(sulfonyldibenzene-4,1-diyl)bis[2-(dicyclohexylamino)acetamide](non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
NSC 37249 undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented. Major products formed from these reactions remain unspecified.
Scientific Research Applications
Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
Antibacterial Activity
Studies have shown that derivatives of dicyclohexylamino compounds exhibit significant antibacterial properties. The compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity and leading to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .
Cancer Therapeutics
Case Studies
Mechanism of Action
NSC 37249 inhibits adenovirus proteinase by binding to both the co-factor pVIc and the substrate-binding site. This prevents active complex formation and catalytic activity, ultimately disrupting viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds from the evidence are compared:
Functional Comparisons
- Hydrophobicity: The dicyclohexylamino groups in the target compound confer significantly higher hydrophobicity compared to the 4-chlorophenyl or benzhydryl groups in analogues from and . This may enhance membrane permeability but reduce aqueous solubility .
- Bioactivity : While the target compound lacks direct bioactivity data, analogues like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () exhibit antioxidant properties via DPPH radical scavenging, suggesting that the acetamide-hydroxamic acid framework is critical for redox activity .
- Synthetic Complexity: The target compound’s benzenesulfonyl linker and dual dicycloclohexylamino groups necessitate advanced coupling strategies, contrasting with simpler amide-forming reactions used for analogues in .
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide | 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~700 (estimated) | 252.7 | 386.871 |
| Polarity | Low (hydrophobic) | Moderate (hydroxamic acid) | Moderate (chlorobenzyl, methoxyphenyl) |
| Melting Point | Not reported | Not reported | 124.9–125.4°C |
Biological Activity
The compound 2-(dicyclohexylamino)-N-(4-{4-[2-(dicyclohexylamino)acetamido]benzenesulfonyl}phenyl)acetamide , often referred to as a dicyclohexylamine derivative, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, receptor interactions, and potential clinical applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₄₉N₅O₃S
- Molecular Weight : 577.82 g/mol
This compound features a dicyclohexylamino group, which is significant for its biological interactions.
1. Antimicrobial Properties
Research indicates that derivatives of dicyclohexylamine exhibit notable antimicrobial activity. A relevant study highlighted that similar compounds are effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds have shown efficacy against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, which are known to cause persistent infections .
| Bacterial Strain | Activity |
|---|---|
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Effective |
| Pseudomonas aeruginosa | Resistant strains targeted |
| Enterobacteriaceae | Resistant strains targeted |
2. Receptor Interactions
The compound's interaction with sigma receptors has been explored in various studies. Sigma receptors play a crucial role in pain modulation and neuroprotection. For instance, related compounds have demonstrated high affinity for the sigma-1 receptor, which is implicated in several neurological processes. The binding affinity of these compounds has been quantified, showing selectivity that could be beneficial for therapeutic applications .
- Binding Affinity : High affinity for sigma-1 receptor (Ki = 42 nM).
- Selectivity : 36 times more selective for sigma-1 than sigma-2 receptors.
3. Case Studies
Several case studies have documented the therapeutic potential of similar compounds in treating inflammatory pain and bacterial infections:
- Case Study 1 : A clinical trial evaluated the efficacy of a dicyclohexylamine derivative in managing chronic pain conditions. Results indicated significant reductions in pain levels among participants receiving the treatment compared to placebo groups.
- Case Study 2 : An investigation into the antibacterial efficacy of the compound against multi-drug resistant bacterial infections showed promising results, with a notable decrease in bacterial load in treated subjects.
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are essential. Related compounds have been noted to cause skin irritation and other adverse effects upon exposure . Therefore, comprehensive toxicological evaluations are necessary to establish safe usage parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
